2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide
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Overview
Description
2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and a 3-(6-ethoxypyridazin-3-yl)phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting appropriate starting materials under specific conditions. For instance, ethyl hydrazinecarboxylate can be reacted with a suitable diketone to form the pyridazine ring.
Substitution Reaction: The ethoxypyridazine derivative is then subjected to a substitution reaction with a chlorinated benzoyl chloride in the presence of a base such as triethylamine. This step introduces the benzamide moiety.
Final Coupling: The final product, this compound, is obtained by coupling the substituted benzamide with the pyridazine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the aromatic rings or the amide group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound is also studied for its anti-tubercular activity.
6-chloro-N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-N-methylnicotinamide: Known for its insecticidal activity.
Uniqueness
2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxypyridazine moiety is particularly noteworthy for its potential interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-2-25-18-11-10-17(22-23-18)13-6-5-7-14(12-13)21-19(24)15-8-3-4-9-16(15)20/h3-12H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGKFQBNKRFHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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